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Compound of Interest

Compound Name: Mizacorat

Cat. No.: B605787 Get Quote

An In-depth Examination of the Chemical Structure,
Properties, and Mechanism of Action of a Novel
Selective Glucocorticoid Receptor Modulator
For researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Mizacorat (AZD9567), a first-in-

class, oral, non-steroidal selective glucocorticoid receptor modulator (SGRM). Developed by

AstraZeneca, Mizacorat is under investigation as an anti-inflammatory agent with a potentially

improved safety profile compared to traditional corticosteroids like prednisolone. This document

details its chemical structure, physicochemical properties, mechanism of action,

pharmacokinetics, pharmacodynamics, and key experimental findings.

Chemical Structure and Physicochemical Properties
Mizacorat is a complex small molecule with a distinct chemical scaffold that differentiates it

from steroidal glucocorticoids.[1] Its chemical identity and key properties are summarized

below.
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Property Value Reference(s)

IUPAC Name

2,2-difluoro-N-[(1R,2S)-3-

methyl-1-[1-(1-methyl-6-

oxopyridin-3-yl)indazol-5-

yl]oxy-1-phenylbutan-2-

yl]propanamide

[1]

Synonyms AZD9567, AZD-9567 [1]

CAS Number 1893415-00-3 [1]

Molecular Formula C₂₇H₂₈F₂N₄O₃ [1]

Molecular Weight 494.543 g/mol

SMILES

CC(C)--INVALID-LINK--

OC2=CC3=C(C=C2)N(N=C3)

C4=CN(C(=O)C=C4)C)NC(=O)

C(C)(F)F

InChI Key
ZQFNDBISEYQVRR-

LOSJGSFVSA-N

Physical State Solid (assumed)

Solubility DMSO

Mechanism of Action and Signaling Pathway
Mizacorat is a selective agonist of the glucocorticoid receptor (GR). Unlike traditional

glucocorticoids, which act as full agonists, Mizacorat is a partial agonist. This partial agonism

is believed to be key to its differentiated safety profile. It binds to the GR with high affinity,

leading to a unique conformational change in the receptor and a distinct transcriptomic

response compared to steroids.

The primary anti-inflammatory mechanism of glucocorticoids involves two main pathways:

Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription

factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to

the downregulation of inflammatory cytokines, chemokines, and adhesion molecules.
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Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the

promoter regions of genes, leading to the upregulation of anti-inflammatory proteins and also

genes associated with metabolic side effects.

Mizacorat is designed to preferentially engage in transrepression while having a reduced

capacity for transactivation. This dissociation is thought to preserve the anti-inflammatory

effects while minimizing the adverse effects associated with broad transactivation, such as

hyperglycemia and osteoporosis.
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Caption: Glucocorticoid receptor signaling pathway.

Pharmacological Properties
Pharmacodynamics
Mizacorat has demonstrated potent anti-inflammatory effects comparable to prednisolone in

preclinical and clinical studies. A key finding is the separation of its anti-inflammatory activity
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from its effects on glucose metabolism.

Parameter
Mizacorat
(AZD9567)

Prednisolone Reference(s)

Receptor Selectivity

High affinity for GR;

104-fold lower affinity

for mineralocorticoid

receptor (MR)

compared to

prednisolone.

Binds to both GR and

MR.

Anti-inflammatory

Potency

40 mg dose is

equipotent to 20 mg

prednisolone for

inhibition of TNFα

release.

Standard of care.

Effect on Glucose

Homeostasis

Significantly smaller

increase in glucose

AUC during an oral

glucose tolerance test

(OGTT) compared to

prednisolone.

Causes a significant

increase in glucose

AUC during OGTT.

Effect on

Gluconeogenic

Enzymes

Does not upregulate

transcription of

gluconeogenic

enzymes in human

hepatocytes.

Upregulates

transcription of

gluconeogenic

enzymes (e.g., TAT,

PEPCK, G6Pase).

Effect on Insulin

Secretion

Twofold lower

inhibition of glucose-

stimulated insulin

secretion in human

pancreatic islets than

prednisolone.

Inhibits glucose-

stimulated insulin

secretion.

Pharmacokinetics
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Pharmacokinetic data for Mizacorat have been established in Phase I clinical trials in healthy

volunteers.

Parameter Value Reference(s)

Route of Administration Oral

Apparent Clearance Consistent across doses.

Volume of Distribution Consistent across doses.

Half-life
Consistent for single versus

repeated dosing.

Key Experimental Protocols
The following sections outline the methodologies used in key preclinical and clinical

experiments to characterize Mizacorat.

In Vitro Assays
Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of Mizacorat for the human glucocorticoid

receptor.

Methodology: A competition assay is performed using a fluorescently labeled glucocorticoid

(e.g., Fluormone™ GS Red) and purified human GR. Mizacorat is added at various

concentrations to compete with the fluorescent ligand for binding to the GR. The

displacement of the fluorescent ligand, measured by a decrease in fluorescence polarization,

is used to calculate the binding affinity (Ki) of Mizacorat.

LPS-Stimulated Cytokine Release Assay

Objective: To assess the anti-inflammatory activity of Mizacorat.

Methodology: Human whole blood is incubated with lipopolysaccharide (LPS) to stimulate

the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα).

Mizacorat is added at various concentrations to determine its inhibitory effect on cytokine
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production. The concentration of TNFα in the plasma is measured by ELISA. The half-

maximal inhibitory concentration (IC50) is calculated to quantify the potency of Mizacorat.

Hepatocyte Gluconeogenesis Assay

Objective: To evaluate the effect of Mizacorat on glucose metabolism.

Methodology: Primary human hepatocytes are treated with Mizacorat or a comparator (e.g.,

prednisolone). The mRNA expression of key gluconeogenic enzymes, such as tyrosine

aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-

phosphatase (G6Pase), is measured using quantitative real-time PCR (qRT-PCR). A lack of

induction of these enzymes indicates a reduced potential for causing hyperglycemia.
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Caption: In vitro experimental workflows.

In Vivo Animal Models
Rat Model of Joint Inflammation

Objective: To assess the in vivo anti-inflammatory efficacy of Mizacorat.

Methodology: Joint inflammation is induced in rats, for example, using an injection of

streptococcal cell wall (SCW) extract. Mizacorat is administered orally at various doses. The

severity of joint inflammation is assessed by measuring paw swelling and other clinical

scores. This model allows for the evaluation of the dose-dependent anti-inflammatory effects

of Mizacorat in a living organism.

Clinical Trials and Safety Profile
Mizacorat has been evaluated in Phase I and Phase IIa clinical trials.

Phase I Studies (e.g., NCT02760316): These studies in healthy volunteers assessed the

safety, tolerability, and pharmacokinetics of single and multiple ascending doses of

Mizacorat. They also compared its pharmacodynamic effects on glucose metabolism and

inflammatory markers to prednisolone. The results indicated that Mizacorat was safe and

well-tolerated and showed a better profile regarding post-prandial glucose control compared

to prednisolone.

Phase IIa Study: This study evaluated the efficacy and safety of Mizacorat in patients with

active rheumatoid arthritis. Patients were treated with equipotent doses of Mizacorat (40

mg) or prednisolone (20 mg). Mizacorat demonstrated a similar efficacy profile to

prednisolone in improving disease activity scores. Importantly, and in contrast to

prednisolone, Mizacorat had no effect on the serum sodium:potassium ratio, consistent with

its higher selectivity for the GR over the MR.

Safety and Tolerability: Across the completed clinical trials, Mizacorat has been shown to be

safe and well-tolerated. No serious adverse events or events suggesting adrenal insufficiency

were reported in the Phase I studies. Chronic toxicology studies in rodents (6 months) and non-

human primates (9 months) have also been completed.
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Conclusion
Mizacorat (AZD9567) is a promising non-steroidal selective glucocorticoid receptor modulator

with a novel mechanism of action. Its ability to act as a partial GR agonist appears to translate

into a dissociated profile, retaining the anti-inflammatory benefits of traditional glucocorticoids

while reducing their metabolic and mineralocorticoid-related side effects. The data from in vitro,

in vivo, and early clinical studies support its potential as a safer alternative to corticosteroids for

the treatment of inflammatory diseases. Further clinical development will be crucial to fully

characterize its efficacy and long-term safety profile in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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